Methylbutyrimidate
Description
Methylbutyrimidate (systematic name pending IUPAC verification) is a hypothetical imidate ester derivative of butyric acid. Imidates are reactive intermediates often used in organic synthesis for amidine formation or peptide modifications. This article compares this compound with these related compounds, leveraging available data to infer properties and applications.
Properties
CAS No. |
54942-33-5 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
methyl butanimidate |
InChI |
InChI=1S/C5H11NO/c1-3-4-5(6)7-2/h6H,3-4H2,1-2H3 |
InChI Key |
XWHAHDIDRLUSHB-UHFFFAOYSA-N |
SMILES |
CCCC(=N)OC |
Canonical SMILES |
CCCC(=N)OC |
Synonyms |
methylbutyrimidate methylbutyrimidate hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-Mercaptobutyrimidate
- Molecular Formula: C₅H₁₁NOS
- CAS Registry : 64821-63-2
- Functional Groups : Imidate ester with a terminal thiol (-SH) group.
- Key Features: The thiol group enhances reactivity, enabling applications in bioconjugation or polymer chemistry. Limited toxicity or hazard data are available in the provided evidence, though thiol-containing compounds often require careful handling due to oxidation sensitivity.
Butyramidine Hydrochloride
- Molecular Formula : C₄H₁₁ClN₂
- CAS Registry : 3020-81-3
- Functional Groups : Amidine (protonated form) with a hydrochloride salt.
- Key Features: Widely used in medicinal chemistry as a building block for amidine-containing drugs or enzyme inhibitors. The hydrochloride salt improves solubility for biological assays .
Methyl Butyrate
Comparative Data Table
Research Findings and Functional Differences
- Reactivity :
- This compound’s imidate group likely facilitates nucleophilic substitution, akin to methyl 4-mercaptobutyrimidate. However, the absence of a thiol group may reduce its utility in sulfur-based crosslinking .
- Butyramidine hydrochloride’s amidine group is pivotal in hydrogen-bonding interactions, making it pharmacologically relevant compared to imidates .
- Safety Profiles :
- Methyl butyrate’s ester group poses flammability risks, whereas imidates and amidines may exhibit higher toxicity due to reactive nitrogen centers .
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